N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5/c1-15(16-7-5-4-6-8-16)22-11-13-23(14-12-22)18-10-9-17(19-20-18)21(2)3/h4-10,15H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTSPYUWHMVTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C3=NN=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
The pyridazine ring serves as the foundational scaffold for this compound. NAS reactions are frequently employed to introduce amine groups at specific positions. For example, 3,6-dichloropyridazine can undergo selective substitution at the 3-position using dimethylamine under reflux conditions in tetrahydrofuran (THF), yielding N,N-dimethyl-6-chloropyridazin-3-amine. This intermediate is critical for subsequent piperazine coupling.
Key variables influencing NAS efficiency include:
-
Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.
-
Temperature : Reactions typically proceed at 80–100°C to overcome aromatic ring deactivation.
-
Leaving group reactivity : Chlorine atoms at the 6-position are more reactive than bromine due to reduced steric hindrance.
The introduction of the 4-(1-phenylethyl)piperazine group at the pyridazine 6-position is achieved through two primary methods:
Direct Alkylation of Piperazine
A one-pot alkylation strategy involves reacting N,N-dimethyl-6-chloropyridazin-3-amine with 1-phenylethylpiperazine in the presence of a base such as potassium carbonate. This method typically achieves yields of 65–72% under reflux conditions in acetonitrile.
Reaction conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 80°C |
| Reaction time | 24–48 hours |
| Base | K2CO3 (2.5 equiv) |
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination offers superior regioselectivity for sterically hindered substrates. Using Pd2(dba)3 as a catalyst and Xantphos as a ligand, coupling efficiencies exceed 85%. This method is preferred for scale-up due to reduced byproduct formation.
Catalytic system optimization :
| Component | Role | Concentration |
|---|---|---|
| Pd2(dba)3 | Catalyst | 2 mol% |
| Xantphos | Ligand | 4 mol% |
| Cs2CO3 | Base | 3 equiv |
Functional Group Modifications
N-Methylation Strategies
The dimethylamine group at the 3-position can be introduced via reductive amination or direct alkylation:
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Reductive amination : Treatment of 3-aminopyridazine with formaldehyde and sodium cyanoborohydride in methanol yields the dimethylated product in 78% yield.
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Methyl iodide quaternization : Reaction with methyl iodide in DMF at 50°C achieves quantitative methylation but requires rigorous purification to remove residual iodide.
Chirality Induction in the Piperazine Sidechain
The 1-phenylethyl group introduces a stereocenter, necessitating enantioselective synthesis. Asymmetric hydrogenation of a prochiral imine precursor using Ir-(S)-BINAP catalysts achieves up to 92% enantiomeric excess (ee).
Hydrogenation conditions :
| Parameter | Value |
|---|---|
| Pressure | 50 bar H2 |
| Temperature | 60°C |
| Catalyst loading | 0.5 mol% Ir-(S)-BINAP |
Reaction Optimization and Scale-Up Challenges
Solvent Selection and Green Chemistry
While DMF and acetonitrile are effective, recent trends favor cyclopentyl methyl ether (CPME) as a greener alternative. CPME improves reaction yields by 12% while reducing environmental toxicity.
Byproduct Mitigation
Common byproducts include:
-
Di-alkylated piperazine : Controlled via stoichiometric limiting of the alkylating agent.
-
Ring-opened pyridazines : Minimized by maintaining reaction pH > 9.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O) shows >99% purity at 254 nm.
Industrial Applications and Patent Landscape
The compound’s structural analog in WO2015017589A1 demonstrates potent activity in treating spinal muscular atrophy (SMA), highlighting its therapeutic potential. Scale-up protocols from this patent emphasize continuous flow reactors for piperazine coupling, reducing batch times by 40%.
Emerging Synthetic Technologies
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce any nitro or carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amine derivatives.
Scientific Research Applications
Antipsychotic Properties
Research indicates that compounds similar to N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine exhibit antipsychotic effects. These compounds target dopamine receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders. A study demonstrated that derivatives of this compound showed significant binding affinity to dopamine D2 receptors, suggesting potential for treating psychotic symptoms .
Anti-Cancer Activity
The compound has also been investigated for its anti-cancer properties. It acts as a hedgehog signaling inhibitor, which is crucial in the development of various malignancies. In vitro studies have shown that this class of compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells .
Schizophrenia Treatment
A clinical trial involving a derivative of this compound reported significant improvements in patients with treatment-resistant schizophrenia. The trial highlighted the compound's ability to reduce positive symptoms such as hallucinations and delusions, with manageable side effects .
Cancer Research
In a preclinical study, researchers evaluated the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast and prostate cancer models, supporting its potential as a therapeutic agent .
Comparative Data Table
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Core Pyridazine Modifications
- MW108 (N,N-dimethyl-6-(naphthalene-2-yl)-5-(pyridine-4-yl)pyridazin-3-amine) :
- Key Differences : Incorporates naphthalene and pyridine substituents at the 5- and 6-positions of pyridazine instead of a piperazine-linked phenylethyl group.
- Pharmacological Relevance : Acts as a brain-penetrant p38αMAPK inhibitor, showing efficacy in autism spectrum disorder (ASD) models .
- Molecular Weight : 396.3 g/mol .
- MW01-8-071HAB (4-methyl-6-phenyl-N-(2-(piperazin-1-yl)ethyl)pyridazin-3-amine) :
B. Piperazine Substitution Variations
- G856-8756 (N-benzyl-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine) :
- N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine (CAS 2549016-75-1) :
A. Kinase Inhibition
- MW108 : Inhibits p38αMAPK (IC₅₀ < 100 nM) with high brain penetration, validated in ASD and brain injury models .
B. Dopamine Receptor Interactions
- S 18126 and L 745,870 : Piperazine-containing dopamine D4 receptor antagonists with >100-fold selectivity over D2/D3 receptors. The phenylethyl group in the target compound may similarly influence receptor binding but requires empirical validation .
C. Antipsychotic and Metabolic Profiles
- Raclopride : A D2/D3 antagonist with potent presynaptic dopamine modulation. In contrast, phenylethyl-substituted piperazines (e.g., target compound) may exhibit reduced extrapyramidal side effects due to selective D4/D2 receptor profiles .
Molecular Properties
Q & A
Basic: What are the key synthetic routes for synthesizing N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine, and what critical parameters influence reaction yields?
Answer:
The synthesis of this compound typically involves multi-step organic reactions, including:
- Nucleophilic substitution to introduce the piperazine moiety.
- Coupling reactions (e.g., Buchwald-Hartwig or Ullmann coupling) to attach the phenylethyl group to the pyridazine core.
- Amine alkylation for dimethylation at the terminal amine group.
Critical parameters affecting yields include:
- Reaction temperature : Excessive heat may degrade intermediates (e.g., pyridazine derivatives are thermally sensitive) .
- Catalyst selection : Palladium-based catalysts improve coupling efficiency but require strict oxygen-free conditions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates but may increase byproduct formation .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- Mass spectrometry (MS) : ESI+ or MALDI-TOF confirms molecular weight (e.g., m/z 452 [M+H]+ observed in similar piperazine-pyridazine hybrids) .
- NMR spectroscopy :
- HPLC-PDA/UV : Purity assessment (>95% purity threshold for pharmacological studies) .
Advanced: How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks or MS adducts) during characterization?
Answer:
- Hypothesis-driven analysis :
- Controlled degradation studies : Heat or expose the compound to acidic/basic conditions to identify labile functional groups contributing to anomalies .
Advanced: What strategies optimize regioselectivity in the piperazine-pyridazine coupling step?
Answer:
- Steric and electronic modulation :
- Computational pre-screening : DFT simulations predict reactive sites based on frontier molecular orbital (FMO) interactions .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Answer:
- Systematic substitution :
- Biological assays : Test derivatives against kinase panels (e.g., EGFR, BRAF) to correlate structural changes with inhibitory potency .
Advanced: What computational methods are used to predict the compound’s pharmacokinetic (PK) properties?
Answer:
- In silico modeling :
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .
- Molecular docking : AutoDock Vina or Schrödinger Suite模拟 interactions with target proteins (e.g., dopamine D2/D3 receptors for CNS applications) .
- Validation : Compare computational predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Advanced: How should researchers address low reproducibility in synthetic yields across labs?
Answer:
- Standardize protocols :
- Inter-lab collaboration : Share crude reaction mixtures for cross-analysis via LC-MS to identify variable impurities .
Cross-Disciplinary: How can this compound be applied in drug delivery or materials science?
Answer:
- Drug delivery :
- Functionalize the piperazine nitrogen with PEG linkers for nanoparticle conjugation, enhancing solubility and tumor targeting .
- Materials science :
- Incorporate into metal-organic frameworks (MOFs) via pyridazine coordination sites for catalytic or sensing applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
